molecular formula C22H20N6O2S B2960055 3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)propanamide CAS No. 1207013-25-9

3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)propanamide

Cat. No. B2960055
CAS RN: 1207013-25-9
M. Wt: 432.5
InChI Key: ZEVWAKSQBTWRAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine class . It contains a 4-methoxyphenyl group attached to the 9-position of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, and a propanamide group with a thiophen-2-ylmethyl substituent at the 3-position .


Synthesis Analysis

The synthesis of similar pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives has been reported using a one-pot microwave-assisted method . The method involves the reaction of 5-aminopyrazolyl-4-carbonitriles, orthoesters, and hydrazides . This method is beneficial due to its catalyst-free protocol, short reaction time, and convenient work-up .


Molecular Structure Analysis

The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine scaffold in the compound serves as a pharmacophore . It is substituted at the 5 position with reactive linkers of different lengths . These compounds were used to synthesize probes for the adenosine receptors by functionalization with a fluorescent moiety .


Chemical Reactions Analysis

The compound, as part of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine class, can undergo various chemical reactions. For instance, it can be functionalized with a fluorescent moiety to synthesize probes for the adenosine receptors .

Scientific Research Applications

Synthesis and Properties

  • Chemical Modification and Pharmacological Potential : Pyrazole and 1,2,4-triazole derivatives are important in modern medicine and pharmacy due to their chemical modification possibilities and significant pharmacological potential. The synthesis of such compounds, including methods and materials used, has been detailed in a study, highlighting their biological potential and the need for further study of their antifungal activity (Fedotov, Hotsulia, & Panasenko, 2022).

Antioxidant and Anticancer Activity

  • Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide : Novel derivatives bearing various moieties, such as semicarbazide, thiosemicarbazide, and thiadiazole, showed significant antioxidant activity. Some derivatives demonstrated greater antioxidant activity than ascorbic acid and exhibited notable anticancer activity against human glioblastoma and triple-negative breast cancer cell lines (Tumosienė et al., 2020).

Phosphodiesterase Type 4 Inhibitors

  • Bioisosteric Replacement for Adenine Derivatives : A series of 8-substituted pyrazolo[1,5-a]-1,3,5-triazines were developed as bioisosteric replacements for 9-substituted adenine derivatives, showing potential as potent phosphodiesterase type 4 inhibitors with high isoenzyme selectivity. This study presented a novel synthetic approach and biological testing of these compounds (Raboisson et al., 2003).

Antibacterial Activity

  • Novel Bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles : A series of novel derivatives were synthesized and screened for their antibacterial activity against various bacteria. Compounds with specific phenyl or furyl moieties showed potent inhibitory activity, comparable to the standard drug streptomycin (Reddy et al., 2013).

Antifungal Agents

  • New Thiophene-Based Heterocycles : The synthesis of new pyrazole, pyridine, and triazine derivatives incorporating a thiophene moiety was investigated. Some compounds demonstrated higher antifungal activity than the standard drug Amphotericin B against specific fungal strains (Mabkhot et al., 2016).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned, similar compounds have been developed to target adenosine receptors . They exhibit different affinity and selectivity profiles towards hA1, hA2A, and hA3 adenosine receptors .

Future Directions

The development of more potent conjugable and conjugated ligands targeting adenosine receptors is a potential future direction . The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine scaffold can be further explored for its potential in drug delivery systems, and diagnostic or theranostic systems .

properties

IUPAC Name

3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-(thiophen-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2S/c1-30-16-6-4-15(5-7-16)18-13-19-22-25-24-20(27(22)10-11-28(19)26-18)8-9-21(29)23-14-17-3-2-12-31-17/h2-7,10-13H,8-9,14H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVWAKSQBTWRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.